2-(2-Methoxyethoxy)isonicotinamide
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Overview
Description
2-(2-Methoxyethoxy)isonicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a methoxyethoxy group attached to the isonicotinamide structure, which contributes to its unique chemical properties.
Scientific Research Applications
2-(2-Methoxyethoxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to isonicotinamide , which is known to interact with several targets, including ADP-ribosyl cyclase 2 and exotoxin A . These targets play crucial roles in various biological processes, including cellular metabolism and immune response .
Mode of Action
Isonicotinamide is known to bind to its targets and modulate their activity . The specific changes resulting from this interaction would depend on the nature of the target and the context of the biological system.
Biochemical Pathways
Isonicotinamide, a structurally similar compound, has been shown to influence pathways related to cellular metabolism and immune response . The downstream effects of these pathway modulations can include changes in cellular energy production, immune cell activity, and other cellular functions .
Result of Action
Based on its structural similarity to isonicotinamide, it may have similar effects, such as modulating cellular metabolism and immune response .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinamide, a derivative of nicotinamide, has been used in the pharmaceutical industry
Cellular Effects
Studies on isonicotinamide have shown that it can extend the lifespan of yeast cells by perturbing nucleotide metabolism . It’s unclear if 2-(2-Methoxyethoxy)isonicotinamide has similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Isonicotinamide has been shown to form specific polymorphic forms in certain solvents, driven by hydrogen bonding in solution . Whether this compound shares similar properties is yet to be determined.
Temporal Effects in Laboratory Settings
A study on 2-methoxyethanol showed hematological recovery after exposure reduction , suggesting potential temporal effects of related compounds.
Dosage Effects in Animal Models
Isonicotinamide has been shown to have protective effects against abdominal aortic aneurysm in mice .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . Whether this compound is involved in these pathways is yet to be determined.
Transport and Distribution
Active transport is known to be selective and may involve transport against a concentration gradient .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinamide with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- 2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide
Uniqueness
2-(2-Methoxyethoxy)isonicotinamide is unique due to its specific methoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYCTJIOFKMNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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